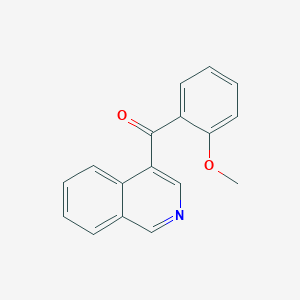
4-(2-Methoxybenzoyl)isoquinoline
概要
説明
4-(2-Methoxybenzoyl)isoquinoline is an organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridine ring. The specific structure of this compound includes a methoxybenzoyl group attached to the isoquinoline core.
準備方法
The synthesis of 4-(2-Methoxybenzoyl)isoquinoline can be achieved through several routes. One common method involves the Friedländer synthesis, which typically uses o-aminoacetophenone and an enolisable ketone in the presence of a catalyst such as molecular iodine in ethanol . Another approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions . Industrial production methods often focus on optimizing these reactions to increase yield and reduce environmental impact, such as using recyclable catalysts and solvent-free conditions .
化学反応の分析
4-(2-Methoxybenzoyl)isoquinoline undergoes various chemical reactions, including:
Common reagents used in these reactions include palladium catalysts for coupling reactions, and acids or bases for facilitating substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2-Methoxybenzoyl)isoquinoline has several applications in scientific research:
作用機序
The mechanism of action of 4-(2-Methoxybenzoyl)isoquinoline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
4-(2-Methoxybenzoyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
生物活性
4-(2-Methoxybenzoyl)isoquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its isoquinoline backbone substituted with a methoxybenzoyl group. Its molecular formula is C17H15NO3, and it has a molecular weight of 281.31 g/mol. The presence of both the isoquinoline and methoxybenzoyl moieties contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, indicating potential as an antibacterial agent.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Tubulin Binding : Similar to other compounds in its class, it may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism or inflammatory pathways, although specific targets remain to be fully elucidated.
Anticancer Activity
A study on related methoxybenzoyl compounds demonstrated significant cytotoxicity against human prostate (PC-3) and melanoma (A375) xenograft models. These compounds were noted for their ability to overcome multidrug resistance mechanisms commonly seen in cancer therapies .
Antimicrobial Studies
In vitro tests have shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, highlighting its potential as a lead compound for antibiotic development.
Anti-inflammatory Research
Research focusing on the anti-inflammatory properties indicated that the compound could significantly lower levels of pro-inflammatory cytokines in cultured cells. This suggests its potential use in treating inflammatory diseases, although further studies are needed to confirm these effects in vivo.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Isoquinoline derivative | Anticancer, antimicrobial, anti-inflammatory |
| SMART Compounds | Thiazole derivatives | Anticancer with tubulin binding |
| Other Methoxybenzoyl Compounds | Aryl derivatives | Varying anticancer activities |
特性
IUPAC Name |
isoquinolin-4-yl-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-20-16-9-5-4-8-14(16)17(19)15-11-18-10-12-6-2-3-7-13(12)15/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFFXVIKAGRDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















